![molecular formula C15H17NO2S B2944580 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione CAS No. 87874-89-3](/img/structure/B2944580.png)
2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes an aniline group, a sulfanyl group, and a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of aniline derivatives with cyclohexane-1,3-dione under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . The reaction conditions often involve the use of a catalyst and a solvent-free environment to enhance the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure consistent and high-yield synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the aniline and sulfanyl groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Applications De Recherche Scientifique
2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in bacteria . This inhibition leads to the disruption of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
- 2-Anilino-4-thiazolyl-pyrimidines
- 2-Anilino-4-amino substituted quinazolines
- 2-Anilino nicotinic acids derivatives
Comparison: Compared to these similar compounds, 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-15(2)8-11(17)13(12(18)9-15)14(19)16-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWMXQKWKISRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

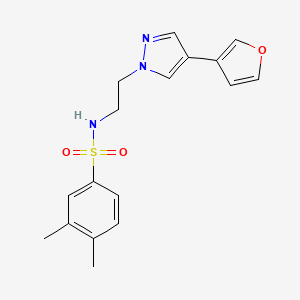
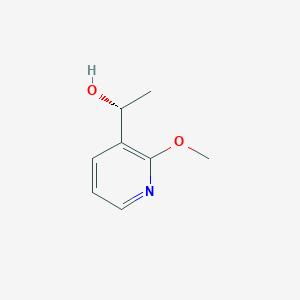
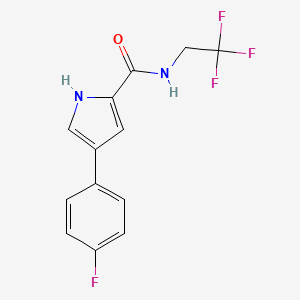

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2944506.png)
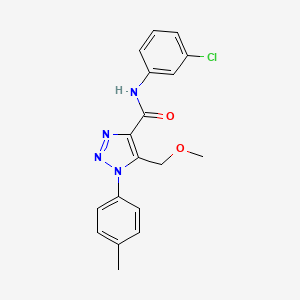
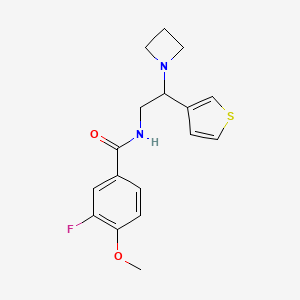
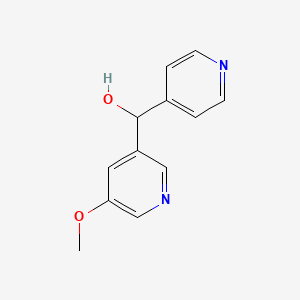
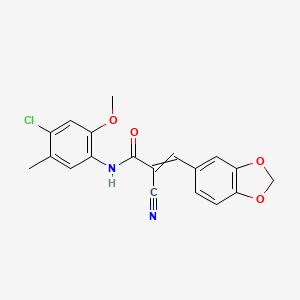

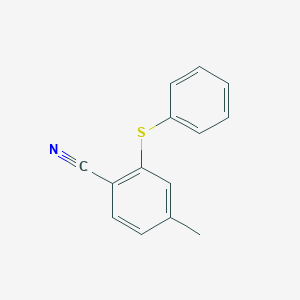
![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2944518.png)

